molecular formula C9H10O4 B2822209 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 1520859-18-0

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2822209
CAS No.: 1520859-18-0
M. Wt: 182.175
InChI Key: NHBSLGKKZKVOEQ-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzofuran core fused with a partially saturated cyclohexene ring. The molecule contains a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is cataloged as a building block for complex molecule synthesis, with commercial availability in milligram to gram quantities (e.g., 50 mg priced at €745.00) .

Structurally, it belongs to the tetrahydrobenzofuran carboxylic acid family, which is characterized by a fused furan ring system. This compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the hydroxyl group, enabling participation in hydrogen bonding and acid-base reactions.

Properties

IUPAC Name

4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSLGKKZKVOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can be achieved through several steps:

    Starting Material: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.

    Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.

    Cyclization: The resulting compound is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: Finally, the product is acidified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid

  • Key Differences : The 4-position is substituted with a ketone (oxo) group instead of a hydroxyl group.
  • Molecular Formula : C₉H₈O₄ .
  • Physical Properties :
    • Melting Point: 140°C
    • Boiling Point: 383.5°C
    • Density: 1.406 g/cm³ .
  • Applications : Used in pharmacological research and as a precursor in synthesizing heterocyclic compounds .

2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid

  • Key Differences : A methyl group replaces the hydroxyl group at the 2-position.
  • Molecular Formula : C₁₀H₁₂O₃ .
  • Physical Properties :
    • CAS: 65384-02-3
    • Purity: ≥95% (commercially available) .
  • Applications : Explored in medicinal chemistry for kinase inhibition studies .

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid

  • Key Differences : Benzothiophene replaces benzofuran; a 4-methoxybenzamido group is added.
  • Molecular Formula: C₁₇H₁₇NO₄S .
  • Applications : Investigated as a bioactive scaffold in drug discovery .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Key Differences : A cinnamic acid derivative with a catechol group, lacking the benzofuran core.
  • Molecular Formula : C₉H₈O₄ .
  • Applications : Antioxidant in food/cosmetics and a reference standard in pharmacological studies .

Comparative Analysis Table

Compound Molecular Formula Functional Groups Melting Point (°C) Key Applications
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid C₉H₈O₄ -OH, -COOH Not reported Organic synthesis, building blocks
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid C₉H₈O₄ =O (ketone), -COOH 140 Pharmacological intermediates
2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid C₁₀H₁₂O₃ -CH₃, -COOH Not reported Kinase inhibition studies
Caffeic Acid C₉H₈O₄ -COOH, catechol (-OH groups) 223–225 (decomposes) Antioxidant, reference standard

Key Findings

Methyl or aryl substitutions (e.g., 2-methyl or 4-methoxybenzamido derivatives) alter steric and electronic properties, influencing binding affinity in biological systems .

Thermal Stability :

  • The oxo analogue exhibits a higher melting point (140°C) than caffeic acid (223°C), likely due to differences in crystalline packing and intermolecular forces .

Pharmacological Relevance :

  • Benzofuran derivatives are prominent in kinase inhibitor development (e.g., Bruton’s tyrosine kinase), where the carboxylic acid group aids in protein binding .
  • Caffeic acid’s antioxidant properties contrast with the synthetic utility of tetrahydrobenzofuran carboxylic acids, highlighting divergent applications .

Biological Activity

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (HTB) is an organic compound belonging to the benzofuran class. Its unique bicyclic structure, characterized by a benzofuran moiety with both a hydroxyl and a carboxylic acid group, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activities, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 196.2 g/mol
  • Boiling Point : Approximately 271.2 °C
  • Density : Approximately 1.354 g/cm³

Biological Activity Overview

Research into HTB has revealed several promising biological activities:

  • Anticancer Properties : HTB has been investigated for its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that HTB exhibits antimicrobial effects against certain pathogens.
  • Antioxidant Potential : The compound has shown promise as a novel antioxidant, contributing to its potential therapeutic applications.

Anticancer Activity

HTB's anticancer properties have been explored through various studies focusing on its effects on tumor cell lines. Notably, it has been reported to induce programmed cell death mechanisms, such as:

  • Caspase Activation : HTB promotes the activation of caspases, which are critical in the apoptosis signaling pathway.
  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values ranging from 3.35 to 16.79 μM .

Table 1: Anticancer Activity of HTB

Cell LineIC₅₀ (μM)Mechanism of Action
A5493.35Induction of apoptosis via caspase activation
HeLa6.72Disruption of FAK/Paxillin pathway
MDA-MB-2314.87Inhibition of invasion characteristics

Antimicrobial Activity

HTB has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still limited.

Antioxidant Activity

The compound's structural features suggest it may act as an antioxidant:

  • Reactive Oxygen Species (ROS) Scavenging : HTB may mitigate oxidative stress by scavenging ROS, thereby protecting cellular components from damage.
  • Potential Applications : This property positions HTB as a candidate for formulations aimed at combating oxidative stress-related diseases.

The mechanisms underlying the biological activities of HTB can be summarized as follows:

  • Apoptosis Induction : Via caspase activation and mitochondrial pathway involvement.
  • Inhibition of Tumor Cell Invasion : Disruption of signaling pathways related to cell migration and invasion.
  • Antioxidant Effects : Modulating oxidative stress through ROS scavenging.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of HTB:

  • A study published in MDPI highlighted the compound's ability to inhibit cancer cell proliferation significantly .
  • Another investigation focused on its structural analogs, revealing insights into how modifications can enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as α-hydroxy acids (e.g., hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid) under reflux with hydrazine hydrate. Optimization involves adjusting reaction time (e.g., 30 minutes for 62% yield), solvent choice (ethanol/methanol), and purification via recrystallization or chromatography. Catalysts like piperidine or pyridine enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for CH2 groups) and the hydroxyl/carboxylic acid protons (δ 10–12 ppm).
  • IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 180.042 (exact mass) .

Advanced Research Questions

Q. How can researchers employ this compound as a precursor for synthesizing heterocyclic scaffolds with potential pharmacological activity?

  • Methodological Answer : The compound serves as a building block for cinnolinones and fused heterocycles. For example, condensation with hydrazine hydrate under reflux yields 5,6-dihydrofuro[2,3-h]cinnolin-3(2H)-one (62% yield). Diels-Alder reactions or electrophilic substitutions can further diversify the scaffold for targeting enzymes like kinases or proteases .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., esterification of the carboxylic acid or fluorination at position 6) to assess impact on bioactivity.
  • Mechanistic Assays : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and bacterial membrane disruption tests for antimicrobial effects.
  • Computational Modeling : Compare binding affinities to diverse targets using molecular docking .

Q. What advanced analytical methods are critical for detecting and quantifying degradation products of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and tandem MS to identify degradation products like oxidized quinones or decarboxylated derivatives.
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions to map stability profiles .

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